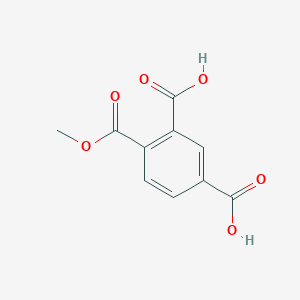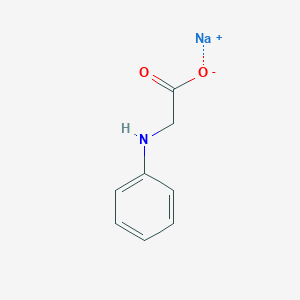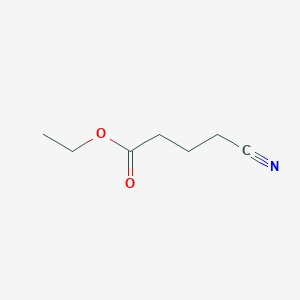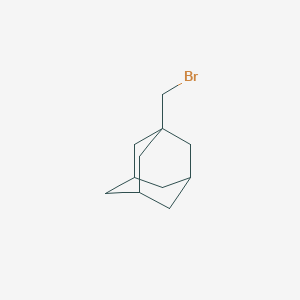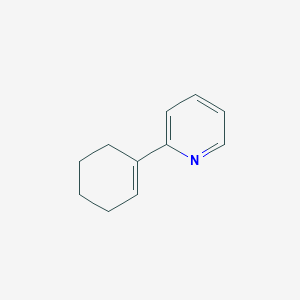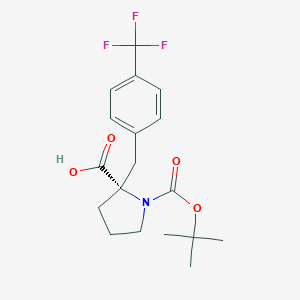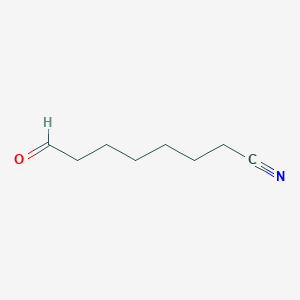
7-Cyanoheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyanoheptanal is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as 7-CH, it is a seven-carbon aldehyde with a cyano group attached to the seventh carbon. The unique chemical structure of 7-CH makes it an interesting candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 7-Cyanoheptanal is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions due to the presence of the cyano group. The cyano group can also act as a leaving group in certain reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 7-Cyanoheptanal. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Cyanoheptanal in lab experiments is its unique chemical structure, which makes it an interesting candidate for various research applications. Additionally, 7-CH is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-CH is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-Cyanoheptanal. One area of interest is the development of new synthetic routes for the preparation of 7-CH and its derivatives. Another area of interest is the investigation of the mechanism of action of 7-CH and its potential applications in organic chemistry reactions. Additionally, the potential antibacterial and anticancer properties of 7-CH could be further explored. Finally, the development of new applications for 7-CH in various fields such as pharmaceuticals and materials science could be explored.
Conclusion
In conclusion, 7-Cyanoheptanal is a chemical compound with several potential applications in scientific research. Its unique chemical structure makes it an interesting candidate for various research applications. The synthesis of 7-CH is relatively easy, and it is commercially available. Future research on 7-CH could focus on the development of new synthetic routes, investigation of its mechanism of action, and exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of 7-CH involves the reaction of heptanal with cyanide ion. The reaction is typically carried out in the presence of a catalyst such as sodium cyanide or potassium cyanide. The yield of 7-CH can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
7-Cyanoheptanal has several potential applications in scientific research. It can be used as a building block for the synthesis of various compounds such as amino acids, heterocycles, and peptides. It can also be used as a starting material for the synthesis of drugs and natural products. Additionally, 7-CH can be used as a reagent in organic chemistry reactions such as aldol condensation and Michael addition.
Eigenschaften
CAS-Nummer |
13050-09-4 |
|---|---|
Produktname |
7-Cyanoheptanal |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
8-oxooctanenitrile |
InChI |
InChI=1S/C8H13NO/c9-7-5-3-1-2-4-6-8-10/h8H,1-6H2 |
InChI-Schlüssel |
GPIYCUTWSGJWLF-UHFFFAOYSA-N |
SMILES |
C(CCCC#N)CCC=O |
Kanonische SMILES |
C(CCCC#N)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



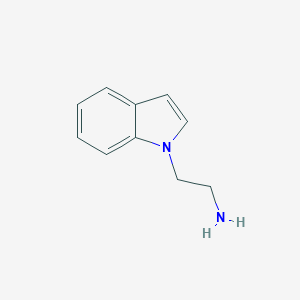
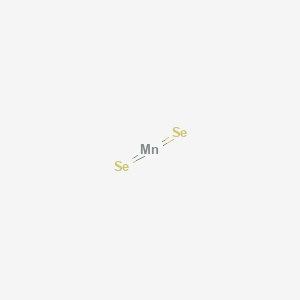
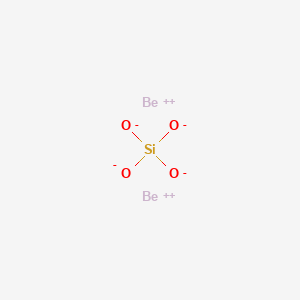
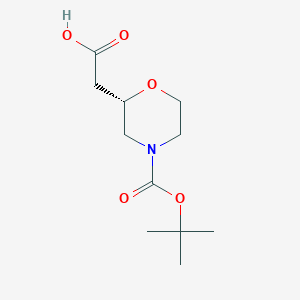
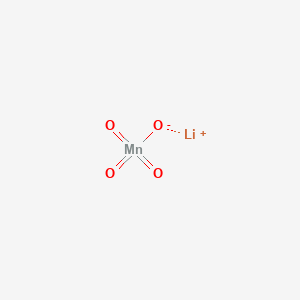
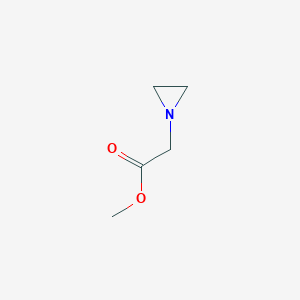
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

